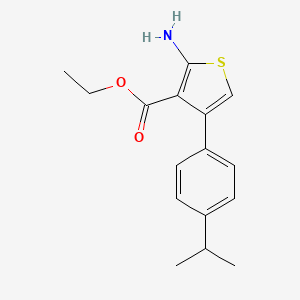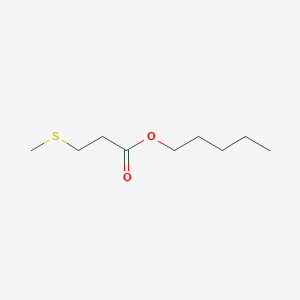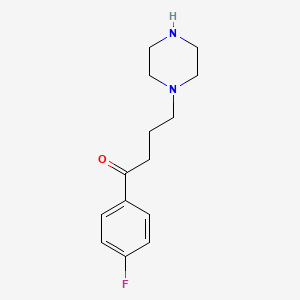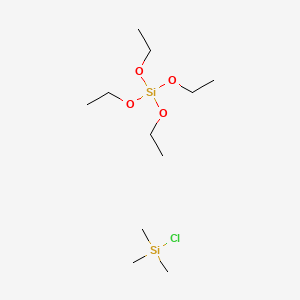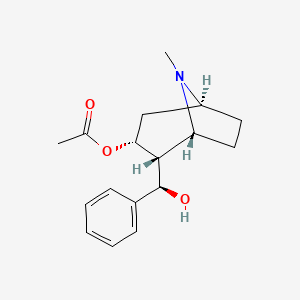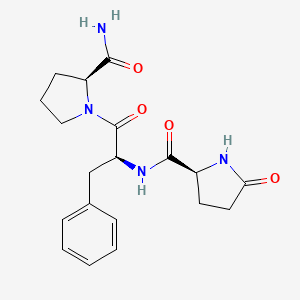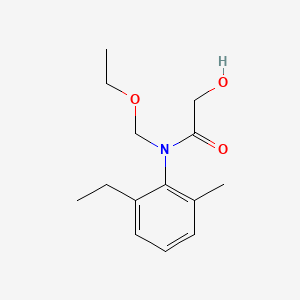
2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate
Overview
Description
2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate, also known as AMOT-3,4-diyl diacetate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetatel diacetate involves the inhibition of specific enzymes that are involved in various biological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting COX-2, 2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetatel diacetate can reduce inflammation in the body. Similarly, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and viral replication.
Biochemical and Physiological Effects
2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetatel diacetate has been found to have various biochemical and physiological effects on the body. In particular, it has been found to reduce inflammation, inhibit cancer cell growth, and inhibit viral replication. Additionally, it has been found to reduce oxidative stress in the body, which can have a positive impact on overall health.
Advantages and Limitations for Lab Experiments
2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetatel diacetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied for its biological properties, making it a well-established compound for scientific research. However, there are also some limitations to its use in lab experiments. For example, it can be expensive to synthesize and may not be readily available in large quantities.
Future Directions
There are several future directions for the study of 2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetatel diacetate. One potential direction is the development of new drugs based on its anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Finally, there is also potential for the use of 2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetatel diacetate in other fields such as materials science and nanotechnology.
Conclusion
In conclusion, 2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetatel diacetate is a promising compound for scientific research due to its potential applications in various fields. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties and has shown potential for the development of new drugs. While there are limitations to its use in lab experiments, the future directions for its study are promising and warrant further research.
Scientific Research Applications
2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetatel diacetate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In particular, 2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetatel diacetate has been found to inhibit the activity of certain enzymes that are responsible for inflammation, cancer cell growth, and viral replication. This makes it a promising candidate for the development of new drugs for the treatment of these diseases.
properties
IUPAC Name |
(3,4-diacetyloxy-5-oxooxolan-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIILXWRHIYAEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(=O)O1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336863 | |
| Record name | 2-[(Acetyloxy)methyl]-5-oxooxolane-3,4-diyl diacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
394739-29-8 | |
| Record name | 2-[(Acetyloxy)methyl]-5-oxooxolane-3,4-diyl diacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dichloro-2-(2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1604825.png)
![1-(6-Methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-one](/img/structure/B1604827.png)
